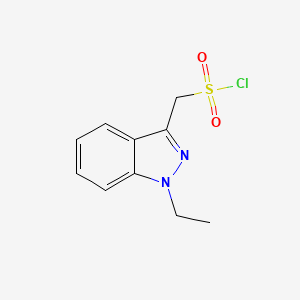
(1-Ethyl-1h-indazol-3-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethyl-1h-indazol-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C10H11ClN2O2S. It is a derivative of indazole, a bicyclic heterocycle that is known for its diverse biological activities. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1h-indazol-3-yl)methanesulfonyl chloride typically involves the reaction of 1-ethyl-1H-indazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to maximize yield and minimize byproducts. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1h-indazol-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of organic solvents, bases, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an indazole derivative with an amine group attached .
Scientific Research Applications
(1-Ethyl-1h-indazol-3-yl)methanesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Ethyl-1h-indazol-3-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modification of proteins, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-methanesulfonyl chloride: A similar compound with a different substitution pattern on the indazole ring.
2H-Indazole derivatives: These compounds have a different hydrogen placement on the indazole ring, leading to different chemical properties and reactivity.
Uniqueness
(1-Ethyl-1h-indazol-3-yl)methanesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H11ClN2O2S |
|---|---|
Molecular Weight |
258.73 g/mol |
IUPAC Name |
(1-ethylindazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H11ClN2O2S/c1-2-13-10-6-4-3-5-8(10)9(12-13)7-16(11,14)15/h3-6H,2,7H2,1H3 |
InChI Key |
IFNQLLMVKSGMDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


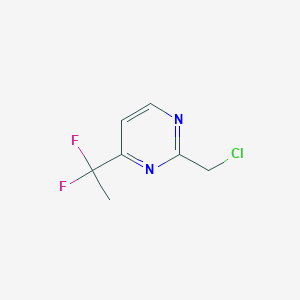



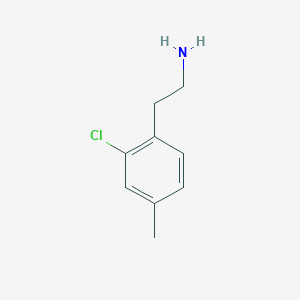
![9-Oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dionehydrochloride](/img/structure/B13518966.png)
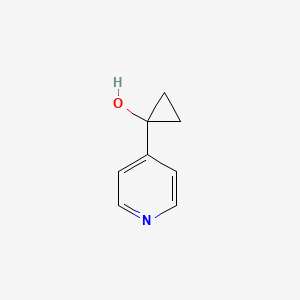
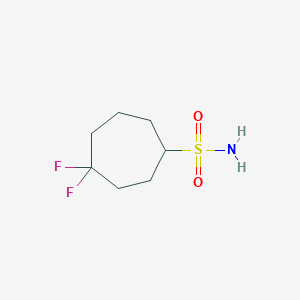
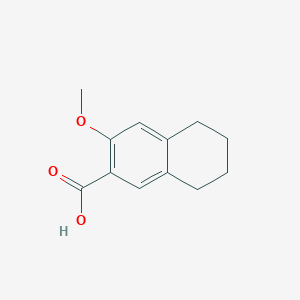
![2-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic Acid](/img/structure/B13518986.png)

![1-[1-(4-Chloro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13518990.png)


